molecular formula C15H16BrNO3 B8522630 methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate

methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate

Cat. No.: B8522630
M. Wt: 338.20 g/mol
InChI Key: YFJMNKSGEWSSIR-UHFFFAOYSA-N
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Description

methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve bromination and methoxylation steps to introduce the bromo and methoxy groups, respectively.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions would vary based on the specific reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the bromo and methoxy groups can influence its interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate

InChI

InChI=1S/C15H16BrNO3/c1-19-10-6-12(16)11-8-13-9(5-15(18)20-2)3-4-17(13)14(11)7-10/h6-9H,3-5H2,1-2H3

InChI Key

YFJMNKSGEWSSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3N2CCC3CC(=O)OC)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the ketone from Step 4 (0.4 g, 1.43 mmol), methyl bromoacetate (0.7 mL, 7.1 mmol), and Zn/Cu couple (0.46 g, 7.1 mmol) in THF (6 mL) was suspended in an ultrasound bath for 45 minutes. Saturated NH4Cl solution and EtOAc were then added, and the suspension was filtered through abed of Celite. The organic phase was washed with H2O and brine, dried (MgSO4), filtered and evaporated. The crude material was purified by flash chromatography (1:1 EtOAc/hexane) and the resulting intermediate was dissolved in CH3CN (10 mL). This solution was then added to a stirring mixture of TMSCl (0.8 mL, 6.4 mmol) and NaI (0.95 g, 6.4 mmol) in CH3CN (4 mL) in a RT H2O bath. Saturated NaHCO3 solution and sodium sulfite were added, and the product was extracted with EtOAc. The organic layer was washed with H2O and brine, dried (MgSO4), filtered, and evaporated to give a pale yellow solid (0.40 g).
Quantity
0.4 g
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reactant
Reaction Step One
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0.7 mL
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reactant
Reaction Step One
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Zn Cu
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6 mL
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0.8 mL
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0.95 g
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4 mL
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